

A Comprehensive Technical Guide to 4-Bromo-3-methylbenzaldehyde

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Compound of Interest

Compound Name: 4-Bromo-3-methylbenzaldehyde

Cat. No.: B1279091

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CAS Number: 78775-11-8

This technical guide provides an in-depth overview of **4-Bromo-3-methylbenzaldehyde**, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, spectroscopic data, synthesis methodologies, key reactions, and applications, with a strong emphasis on experimental detail and data presentation.

Physicochemical and Spectroscopic Properties

4-Bromo-3-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis.^[1] Its molecular structure, featuring an aldehyde group, a bromine atom, and a methyl group on the benzene ring, allows for a wide range of chemical transformations.^[1] It presents as a white to off-white solid at room temperature and is sparingly soluble in water but soluble in common organic solvents like ethyl acetate and chloroform.^[2]

Table 1: Physicochemical Properties of 4-Bromo-3-methylbenzaldehyde

Property	Value	Source
CAS Number	78775-11-8	[1][3][4][5][6]
Molecular Formula	C ₈ H ₇ BrO	[1][3][4][5]
Molecular Weight	199.04 g/mol	[1][4][5]
IUPAC Name	4-bromo-3-methylbenzaldehyde	[1][6][7]
Melting Point	114-116 °C	[8]
Boiling Point	262.166 °C at 760 mmHg	[8]
Density	1.49 g/cm ³	[8]
Flash Point	95.888 °C	[8]
Purity	≥96%, 98%	[3][6]
Appearance	White to off-white solid	[2]
Storage	2°C - 8°C, stored under nitrogen in an inert atmosphere	[3][5][6]

Table 2: Computed Properties and Identifiers

Identifier	Value	Source
InChI	InChI=1S/C8H7BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3	[1][6][7]
InChI Key	YBXGUHGVNUFFJU-UHFFFAOYSA-N	[1][6][7]
SMILES	<chem>CC1=C(C=CC(=C1)C=O)Br</chem>	[1][3][5][7]
Topological Polar Surface Area (TPSA)	17.07 Å²	[3]
logP	2.57002	[3]
H-Bond Acceptors	1	[3]
H-Bond Donors	0	[3]
Rotatable Bonds	1	[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural confirmation of **4-Bromo-3-methylbenzaldehyde**.

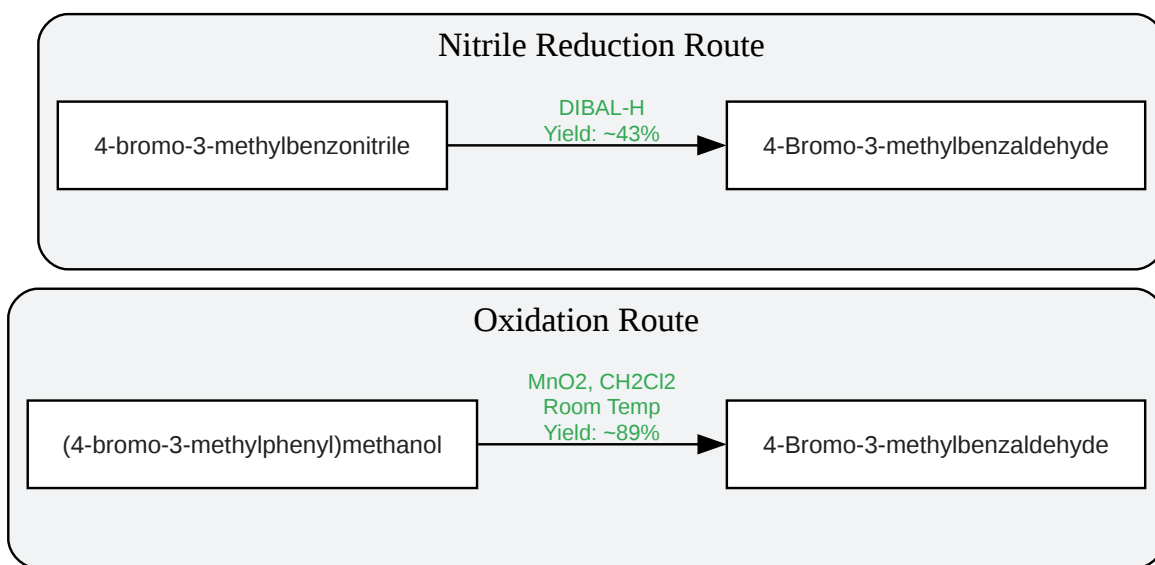
- ¹H NMR Spectroscopy:** The proton NMR spectrum shows characteristic signals for the aromatic protons, the aldehyde proton, and the methyl protons. The aldehydic proton is notably deshielded due to the electron-withdrawing nature of the carbonyl group, appearing as a singlet around δ 9.94-9.95 ppm.[1]
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum provides further structural detail, with distinct signals for the carbonyl carbon, the aromatic carbons (including the carbon atoms attached to the bromine and methyl groups), and the methyl carbon.

Synthesis and Reactivity

Several synthetic routes to **4-Bromo-3-methylbenzaldehyde** have been established, offering flexibility in precursor selection and reaction conditions.

Synthesis Methodologies

- Bromination of 3-Methylbenzaldehyde: This direct approach involves the electrophilic bromination of 3-methylbenzaldehyde. The methyl group acts as an ortho-para director, influencing the position of the incoming bromine atom.[1]
- Oxidation of (4-bromo-3-methylphenyl)methanol: A reliable method involves the oxidation of the corresponding benzyl alcohol. Using manganese(IV) oxide in dichloromethane at room temperature can achieve yields of approximately 89%.[1]
- Reduction of 4-bromo-3-methylbenzonitrile: The nitrile can be reduced to the aldehyde using reagents such as Diisobutylaluminum hydride (DIBAL-H). This method has reported yields of around 43%.[1]



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*Synthetic routes to **4-Bromo-3-methylbenzaldehyde**.*

Chemical Reactivity

The reactivity of **4-Bromo-3-methylbenzaldehyde** is dominated by its two functional groups: the aldehyde and the bromine atom.

- **Aldehyde Group Reactions:** The aldehyde moiety can undergo reduction to the corresponding alcohol or oxidation to a carboxylic acid.^[2] It is also a key participant in condensation reactions and the formation of imines.
- **Bromo Group Reactions:** The bromine atom on the aromatic ring is susceptible to nucleophilic substitution and is an excellent handle for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon bonds.^[2]

Experimental Protocols

Suzuki Coupling Reaction of 4-Bromo-3-methylbenzaldehyde

This protocol details a representative Suzuki coupling reaction, a powerful method for forming bi-aryl compounds.^[2]

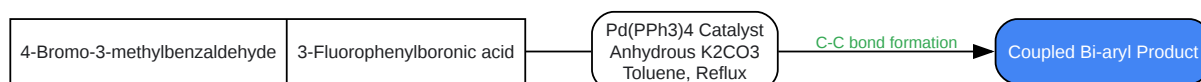
Objective: To synthesize a bi-aryl compound via a palladium-catalyzed cross-coupling reaction between **4-Bromo-3-methylbenzaldehyde** and an organoboronic acid.

Materials:

- **4-Bromo-3-methylbenzaldehyde** (1.99 g, 0.001 mol)
- 3-Fluorophenylboronic acid (1.67 g, 0.0012 mol)
- Anhydrous Potassium Carbonate (K_2CO_3) (2.07 g, 0.0015 mol)
- Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$) (578 mg, 0.5 mmol)
- Toluene (50 mL)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a dry reaction flask, add **4-Bromo-3-methylbenzaldehyde**, 3-fluorophenylboronic acid, anhydrous K_2CO_3 , and $Pd(PPh_3)_4$.
- Add toluene to the flask to create a suspension.
- Heat the reaction mixture to reflux and maintain stirring for approximately 24 hours.
- After the reaction is complete, cool the mixture and pour it into a separatory funnel containing a 1:1 mixture of ethyl acetate and water.
- Separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution to yield the crude product, which can be further purified by column chromatography.



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Suzuki cross-coupling reaction workflow.

Applications in Research and Development

4-Bromo-3-methylbenzaldehyde is a valuable intermediate in several fields:

- **Organic Synthesis:** It is a fundamental building block for constructing more complex organic molecules and scaffolds.^{[1][5]}
- **Pharmaceutical and Drug Development:** The compound is used in the synthesis of biologically active molecules.^[1] Notably, it has been identified as a potential raw material for the synthesis of inhibitors for the epigenetic enzyme PRC2.^[2] Its structure is also relevant in

structure-activity relationship studies, for instance, in modulating hemoglobin oxygen affinity.
[1]

- Flavor and Fragrance Industry: Its aromatic properties make it a candidate for use in flavoring agents and perfumes.[1]

Safety and Handling

It is crucial to handle **4-Bromo-3-methylbenzaldehyde** with appropriate safety precautions in a well-ventilated laboratory environment.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source
Hazard Statements	H302	Harmful if swallowed	[6] [7]
	H315	Causes skin irritation	
	H319	Causes serious eye irritation	
	H332	Harmful if inhaled	
	H335	May cause respiratory irritation	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray	[6]
	P264	Wash skin thoroughly after handling	
	P280	Wear protective gloves/protective clothing/eye protection/face protection	
	P302+P352	IF ON SKIN: Wash with plenty of water	
	P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing	
	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	

P332+P313	If skin irritation occurs: Get medical advice/attention	[5]
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This guide consolidates critical technical information for **4-Bromo-3-methylbenzaldehyde**, providing a foundation for its safe and effective use in research and development. The detailed protocols and structured data are intended to support scientists in leveraging this versatile compound for innovative applications.

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